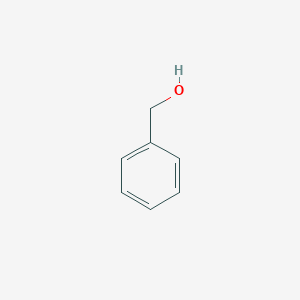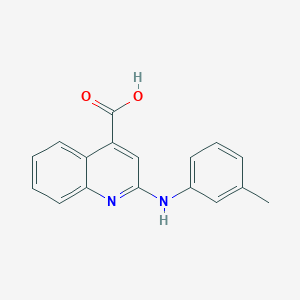![molecular formula C9H10N2 B063755 N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine CAS No. 183864-41-7](/img/structure/B63755.png)
N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine, also known as PYRIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PYRIM is a pyridine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively investigated.
Mécanisme D'action
N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine has been shown to bind to the nicotinic acetylcholine receptor, a ligand-gated ion channel that is involved in synaptic transmission and plasticity. N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine binds to a specific site on the receptor, causing a conformational change that leads to the opening of the ion channel and the influx of cations, such as sodium and calcium. This influx of cations depolarizes the neuron, leading to the release of neurotransmitters and the propagation of the signal to other neurons.
Biochemical and Physiological Effects:
N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine has been shown to have several biochemical and physiological effects, including the enhancement of synaptic transmission and plasticity, the modulation of ion channel activity, and the activation of intracellular signaling pathways. N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity. Additionally, N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in microglia.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine has several advantages for lab experiments, including its high potency and selectivity for the nicotinic acetylcholine receptor, its ability to cross the blood-brain barrier, and its stability in physiological conditions. However, N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine, including the development of more potent and selective analogs, the investigation of its effects on other ion channels and receptors, and the exploration of its potential as a therapeutic agent for neurodegenerative diseases. Additionally, N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine could be used as a tool for optogenetics, allowing for the precise control of neuronal activity in vivo. Finally, the use of N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine in combination with other compounds could lead to the development of novel treatments for neurological disorders.
Méthodes De Synthèse
N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine can be synthesized using different methods, including the reaction of 3-pyridinecarboxaldehyde with propargylamine, followed by the reduction of the resulting Schiff base with sodium borohydride. Another method involves the reaction of 3-aminopyridine with propargyl aldehyde, followed by the reduction of the resulting imine with sodium borohydride. These methods have been optimized to achieve high yields and purity of N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine.
Applications De Recherche Scientifique
N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine has been investigated for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine has been studied as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. In biochemistry, N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine has been used as a probe to study the structure and function of proteins, such as the nicotinic acetylcholine receptor. In neuroscience, N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine has been investigated for its effects on synaptic transmission and plasticity, as well as its potential as a tool for optogenetics.
Propriétés
Numéro CAS |
183864-41-7 |
|---|---|
Nom du produit |
N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine |
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
N-[(Z)-prop-1-enyl]-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C9H10N2/c1-2-5-10-7-9-4-3-6-11-8-9/h2-8H,1H3/b5-2-,10-7? |
Clé InChI |
UGYRUDLKXMIKQE-OXQFJFEGSA-N |
SMILES isomérique |
C/C=C\N=CC1=CN=CC=C1 |
SMILES |
CC=CN=CC1=CN=CC=C1 |
SMILES canonique |
CC=CN=CC1=CN=CC=C1 |
Synonymes |
1-Propen-1-amine,N-(3-pyridinylmethylene)-,(Z,E)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B63672.png)
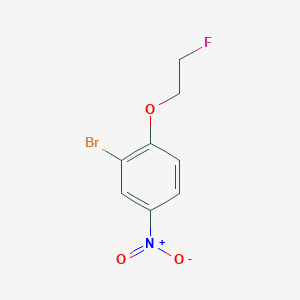


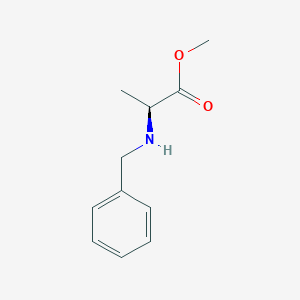
![2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B63684.png)
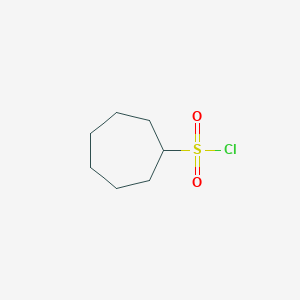


![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid](/img/structure/B63696.png)

